

# T-3775440 Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: T-3775440 hydrochloride

Cat. No.: B611105

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This technical guide provides an in-depth overview of **T-3775440 hydrochloride**, a potent and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its chemical properties, mechanism of action, experimental protocols, and the key signaling pathways it modulates.

## Core Chemical Properties

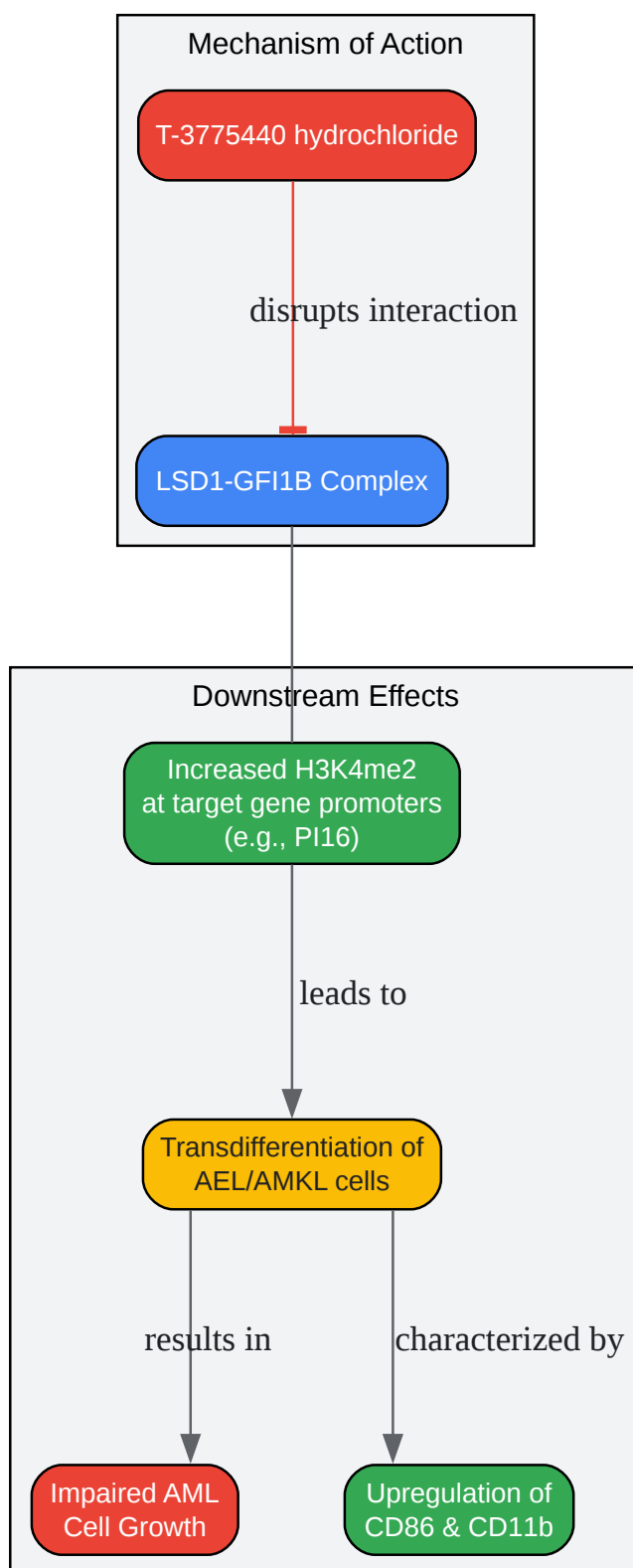
**T-3775440 hydrochloride** is a small molecule inhibitor with significant potential in oncological research, particularly in the context of acute myeloid leukemia (AML).<sup>[1][2]</sup> Its fundamental chemical and physical properties are summarized below.

Property	Value
CAS Number	1422535-52-1[1][2]
Molecular Formula	C18H23ClN4O[1]
Molecular Weight	346.85 g/mol [1]
Appearance	Solid[1]
Purity	>98% by HPLC[3]
Solubility	Soluble in DMSO[3]
Storage	Short term at 0°C, long term at -20°C[3]

## Mechanism of Action and Signaling Pathway

T-3775440 is an irreversible inhibitor of LSD1, a flavin adenine dinucleotide (FAD)-dependent histone demethylase that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4).[1] The primary mechanism of action for its anti-leukemic effects involves the disruption of the interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a transcriptional repressor crucial for the differentiation of erythroid and megakaryocytic lineages.[1][2]

This disruption of the LSD1-GFI1B complex leads to a series of downstream effects, including the upregulation of granulocyte/macrophage markers such as CD86 and CD11b, and the transdifferentiation of acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) cells into granulomonocytic-like cells.[1][4] This ultimately impairs the growth of these AML cells.[1][2]



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**T-3775440 hydrochloride signaling pathway.**

## Experimental Protocols

The following are detailed methodologies for key experiments involving **T-3775440 hydrochloride**, adapted from published research.

### Cell Proliferation Assay

This protocol is used to assess the effect of T-3775440 on the growth of leukemia cell lines.

- **Cell Culture:** Human leukemia cell lines (e.g., TF-1a, HEL92.1.7, CMK11-5) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.[\[4\]](#)
- **Compound Treatment:** 24 hours after seeding the cells, T-3775440 is added at various concentrations (e.g., 0, 10, 50 nM).[\[4\]](#)[\[5\]](#)
- **Incubation:** The cells are incubated with the compound for a specified period, typically 3 days.[\[1\]](#)
- **Viability Assessment:** After the incubation period, cell viability is determined using a luminescent cell viability assay, such as CellTiter-Glo®. The luminescent signal is measured using a microplate reader.[\[4\]](#)

### Western Blotting

This protocol is used to analyze the expression levels of specific proteins in cells treated with T-3775440.

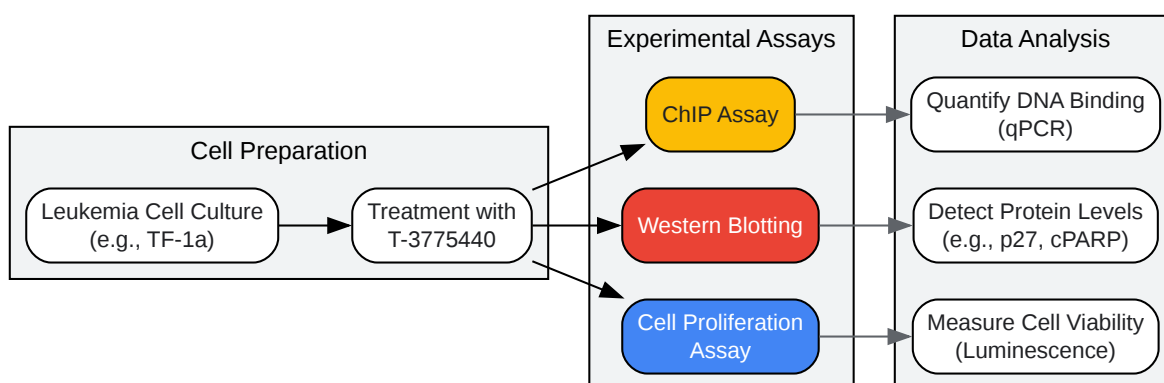
- **Cell Lysis:** Cells are treated with the desired concentrations of T-3775440 for 24 or 48 hours. [\[2\]](#)[\[5\]](#) The cells are then harvested and lysed to prepare whole-cell extracts in 1x Laemmli sample buffer.[\[1\]](#)
- **Protein Separation:** The whole-cell extracts are fractionated by SDS-PAGE.
- **Protein Transfer:** The separated proteins are transferred to a nitrocellulose membrane.[\[1\]](#)
- **Blocking:** The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.[\[1\]](#)

- **Antibody Incubation:** The membrane is incubated overnight with primary antibodies against the proteins of interest (e.g., p27, cleaved PARP), followed by incubation with a secondary antibody.[2][5]
- **Detection:** The protein bands are visualized using an appropriate detection method.

## Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to investigate the effect of T-3775440 on the binding of LSD1 and GFI1B to specific gene promoters.

- **Cross-linking:** Cells are treated with T-3775440. The protein-DNA complexes are then cross-linked.
- **Chromatin Shearing:** The chromatin is sheared into smaller fragments.
- **Immunoprecipitation:** The sheared chromatin is incubated with antibodies specific for LSD1 or GFI1B to immunoprecipitate the protein-DNA complexes.
- **DNA Purification:** The DNA is purified from the immunoprecipitated complexes.
- **Quantitative PCR (qPCR):** The purified DNA is analyzed by qPCR to quantify the amount of specific DNA sequences (e.g., the promoter region of PI16) that were bound by the protein of interest.[1]



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### General experimental workflow for studying T-3775440.

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- To cite this document: BenchChem. [T-3775440 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6111105#t-3775440-hydrochloride-cas-number-and-chemical-properties>]

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